(113C)methylphosphonic acid

Vue d'ensemble

Description

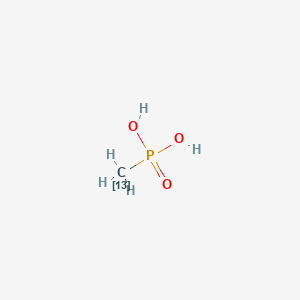

p-Methylphosphonic Acid-13C: is an organic compound containing the carbon-13 isotope. Its molecular formula is CH₃PO(OH)-13C, and its structure is similar to methylphosphonic acid, but one of the carbon atoms is replaced by carbon-13 . This compound is widely used in various scientific research fields due to its unique isotopic labeling properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylphosphonic Acid-13C typically involves the incorporation of the carbon-13 isotope into the methyl group of methylphosphonic acid. This can be achieved through various synthetic routes, including the reaction of phosphorus trichloride with carbon-13 labeled methanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of p-Methylphosphonic Acid-13C involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the isotopic purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: p-Methylphosphonic Acid-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acids

Applications De Recherche Scientifique

Biochemical Applications

Microbial Metabolism

Methylphosphonic acid plays a crucial role in the biochemistry of marine microbes, serving as a source of inorganic phosphate. Microorganisms have evolved biochemical pathways to synthesize and catabolize this compound, which is essential for their survival in phosphate-deprived environments. The enzyme methylphosphonic acid synthase (MpnS) and the carbon-phosphorus lyase system are pivotal in these processes, leading to the production of methane in ocean waters. This phenomenon is significant for understanding global methane cycles and microbial ecology .

Table 1: Key Enzymatic Processes Involving Methylphosphonic Acid

| Enzyme | Function | Outcome |

|---|---|---|

| MpnS | Synthesizes methylphosphonic acid | Inorganic phosphate production |

| Carbon-phosphorus lyase | Cleaves carbon-phosphorus bonds | Methane production |

Materials Science Applications

Self-Assembled Monolayers (SAMs)

Methylphosphonic acid is utilized in the formation of self-assembled monolayers on various substrates, which are critical for sensor technology and electronic devices. These SAMs exhibit enhanced stability and passivation properties compared to traditional thiol-based systems. For instance, studies have demonstrated that phosphonic acid SAMs can significantly reduce leakage currents in organic circuits, making them suitable for low-power electronic applications .

Table 2: Properties of Phosphonic Acid SAMs

| Property | Phosphonic Acid SAMs | Thiol SAMs |

|---|---|---|

| Stability | High | Moderate |

| Leakage Current | Low | High |

| Surface Uniformity | Excellent | Variable |

Environmental Applications

Detection of Chemical Agents

Methylphosphonic acid serves as a marker for the degradation of organophosphate compounds, including chemical warfare agents like sarin. Its detection is vital for environmental monitoring and safety assessments following chemical spills or attacks. Analytical methods leveraging methylphosphonic acid as a standard allow for accurate quantification of these hazardous substances in various matrices .

Case Study: Environmental Monitoring Post-Chemical Spill

A study analyzed soil samples from an area affected by a chemical spill involving organophosphate pesticides. Methylphosphonic acid levels were measured using gas chromatography-mass spectrometry (GC-MS), revealing significant concentrations that indicated contamination levels and potential risks to local ecosystems.

Future Directions and Research Opportunities

The ongoing research into methylphosphonic acid's applications continues to expand its relevance across multiple disciplines:

- Biotechnology: Exploring genetically engineered microbes capable of efficiently utilizing methylphosphonic acid could enhance biofuel production.

- Nanotechnology: Investigating the use of phosphonic acids in creating advanced nanomaterials for electronic applications.

- Environmental Science: Developing sensitive detection methods for methylphosphonic acid could improve monitoring strategies for chemical warfare agents.

Mécanisme D'action

The mechanism of action of p-Methylphosphonic Acid-13C involves its incorporation into various biochemical and chemical pathways due to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound within a system. This provides valuable insights into reaction mechanisms, metabolic pathways, and environmental processes .

Comparaison Avec Des Composés Similaires

Methylphosphonic Acid: The non-labeled version of the compound.

Ethylphosphonic Acid: Contains an ethyl group instead of a methyl group.

Phenylphosphonic Acid: Contains a phenyl group instead of a methyl group

Uniqueness: p-Methylphosphonic Acid-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of chemical and biochemical processes .

Activité Biologique

(113C)methylphosphonic acid is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry, environmental science, and agricultural research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, forming a phosphonic acid functional group. This structure is crucial for its biological activity, as it mimics phosphate moieties found in biological systems. The compound's stability and reactivity are influenced by its specific bond lengths and angles, which facilitate interactions with biological targets.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Bone Targeting :

- Immunomodulatory Effects :

Study 1: Cytotoxicity Assessment

In a study examining the cytotoxic effects of various compounds on OUMS-27 cells (a human osteosarcoma cell line), this compound was included among 400 tested compounds. The results indicated that several derivatives exhibited cytotoxicity, with implications for cancer treatment strategies .

Study 2: Enzyme Inhibition

A focused investigation into the inhibitory effects of methylphosphonic acid on matrix metalloproteinases (MMPs) revealed that certain analogs could significantly suppress the expression of MMP13 and ADAMTS9 mRNA in IL-1β-stimulated cells. This suggests potential therapeutic applications in conditions involving excessive tissue remodeling, such as osteoarthritis .

Table 1: Comparison of Biological Activities

Table 2: Cytotoxicity Results from Case Study

| Compound | Cell Viability (%) | Cytotoxicity Level |

|---|---|---|

| This compound | <80 | Strongly Cytotoxic |

| Control (DMSO) | 100 | None |

Propriétés

IUPAC Name |

(113C)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACKEPLHDIMKIO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106976-96-9 | |

| Record name | 106976-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.